molecular formula C15H10ClF6N3S B13107675 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea

Cat. No.: B13107675
M. Wt: 413.8 g/mol
InChI Key: LFTUJURASOIDJX-UHFFFAOYSA-N
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Description

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea typically involves the reaction of appropriate pyridine and phenyl derivatives with thiourea. The reaction conditions may include:

    Solvent: Common solvents like ethanol, methanol, or acetonitrile.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Moderate to high temperatures to ensure complete reaction.

    Time: Several hours to days, depending on the reactivity of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group to thiol using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation, nitration, or alkylation at the pyridine or phenyl rings using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its thiourea moiety.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Utilized in the development of diagnostic assays and tools.

Industry

    Agriculture: Employed as a pesticide or herbicide due to its bioactive properties.

    Manufacturing: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and tissues.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea
  • 1-(3-Bromopyridin-2-yl)-3-(3-(trifluoromethyl)phenyl)thiourea
  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)thiourea

Uniqueness

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea stands out due to its unique combination of pyridine and phenyl rings with trifluoromethyl and chloro substituents. This structural arrangement imparts distinct physicochemical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10ClF6N3S

Molecular Weight

413.8 g/mol

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C15H10ClF6N3S/c16-11-5-9(15(20,21)22)6-23-12(11)7-24-13(26)25-10-3-1-2-8(4-10)14(17,18)19/h1-6H,7H2,(H2,24,25,26)

InChI Key

LFTUJURASOIDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

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